
8-Hydroxy-2-methylquinoline-5-sulfonic acid
Vue d'ensemble
Description
8-Hydroxyquinoline-5-sulfonic acid, also known as 5-Quinolinesulfonic acid, 8-hydroxy-, is an organic crystalline material that is made up of two rings: a phenol ring fused with a pyridine ring . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions . It has a wide range of uses ranging from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemosensors for metal ions .
Synthesis Analysis
A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) .Molecular Structure Analysis
The molecular structure of 8-Hydroxyquinoline-5-sulfonic acid is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In a study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ). Theoretical characterization was carried out to determine spectroscopic and electronic properties .Physical And Chemical Properties Analysis
The molecular weight of 8-Hydroxyquinoline-5-sulfonic acid is 225.221 . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions .Applications De Recherche Scientifique
Fluorescence and Complexometric Titration
8-Hydroxyquinoline-5-sulfonic acid is employed in complexometric titrations due to its fluorescent properties. The fluorescence of its metal complexes disappears when titrated with a stronger, non-fluorescing complexing agent, indicating endpoints in both complexometric and acid-base titrations (Bishop, 1963).
Optrode Material Characteristics
This compound, when doped in silicate gel, exhibits characteristics suitable for detecting transition metal ions. The study of analyte ion-induced perturbations in the doped gels using spectroscopic techniques reveals its potential in remote optically interrogated chemical sensors (Arbuthnot, Wang, & Knobbe, 1994).
Analytical Method for Cation Mixtures
Solutions of cation complexes with 8-hydroxyquinoline-5-sulfonic acid have been studied for their fluorescence. The method, especially applicable to small or very dilute samples, offers a new analytical approach for mixtures of cations with similar reactions (Bishop, 1963).
High-performance Liquid Chromatography
The compound is used in high-performance reversed-phase liquid chromatography for determining metals like Al(III), Cu(II), Ga(III), and Fe(III). The method involves direct aqueous injection after complexation with 8-Hydroxyquinoline-5-sulfonic acid, proving effective in a specific concentration range (Shijo, Saitoh, & Suzuki, 1989).
Multivariate Curve Resolution-Alternating Least Squares
The UV-vis spectrum of 8-hydroxyquinoline-5-sulfonic acid is measured as a function of pH to introduce students to chemometric treatments of evolving signals. This experiment helps estimate the acid-base constants of the compound, useful in analytical chemistry (Rodríguez-Rodríguez et al., 2007).
Ion-Exchange Properties
Copolymer resins synthesized with 8-hydroxyquinoline-5-sulfonic acid exhibit selective chelating ion-exchange properties for certain metals, highlighting their potential in environmental and analytical applications (Mane, Wahane, & Gurnule, 2009).
Spectroscopic Study
The ultraviolet and visible absorption spectra of 8-hydroxyquinoline-5-sulfonic acid have been measured, providing insights into its photophysical properties (Sekido, Tanaka, & Masuda, 1973).
Synthesis of 2-thiohydantoin Derivatives
Mesoporous silica functionalized with 8-hydroxyquinoline-5-sulfonic acid has been used as a recyclable nanocatalyst for the synthesis of 2-thiohydantoin derivatives, showcasing its catalytic potential (Fathi Vavsari et al., 2016).
Mécanisme D'action
Safety and Hazards
8-Hydroxyquinoline-5-sulfonic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Orientations Futures
8-Hydroxyquinoline and its derivatives are commonly used in different areas including light-emitting diodes, nuclear medicine, cancer treatment, and neurodegenerative disorders . As a potential promising candidate for combating multidrug-resistant Neisseria gonorrhoeae, there is a possibility of repositioning 8-hydroxyquinoline derivatives .
Propriétés
IUPAC Name |
8-hydroxy-2-methylquinoline-5-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-6-2-3-7-9(16(13,14)15)5-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYCCKHYFOQHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)S(=O)(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364829 | |
| Record name | 8-hydroxy-2-methyl-quinoline-5-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-2-methylquinoline-5-sulfonic acid | |
CAS RN |
29021-67-8 | |
| Record name | 8-hydroxy-2-methyl-quinoline-5-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

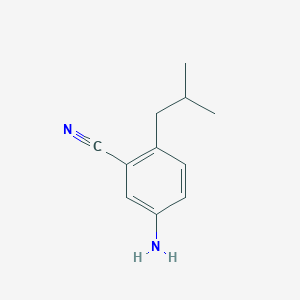

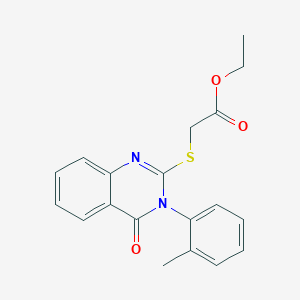
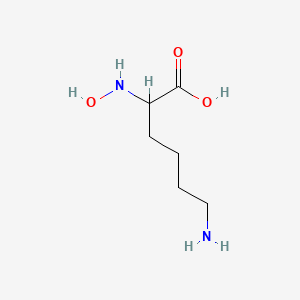
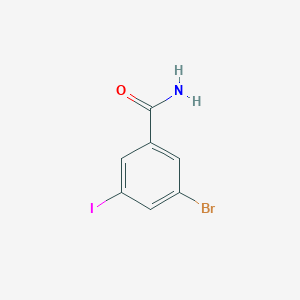
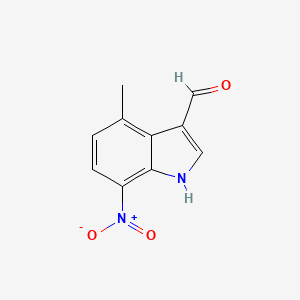
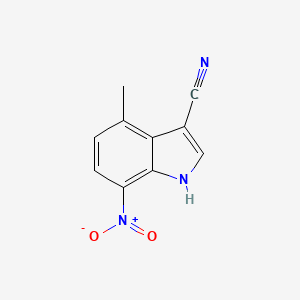
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine](/img/structure/B3121573.png)
![Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B3121575.png)
![Ethyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B3121578.png)

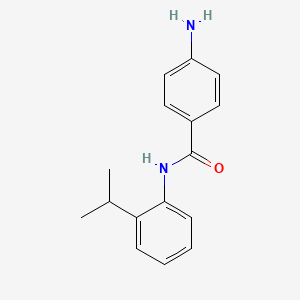
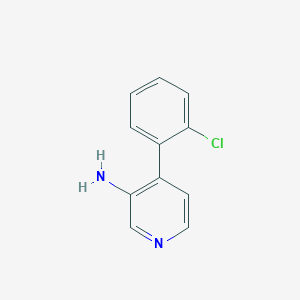
![4-hydroxy-9-methyl-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b][1,6]naphthyridin-2(1H)-one](/img/structure/B3121618.png)